2-Bromo-3-fluorotriphenylene
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Overview
Description
2-Bromo-3-fluorotriphenylene: is an organic compound with the molecular formula C18H10BrF and a molecular weight of 325.17 g/mol . It is a derivative of triphenylene, a polycyclic aromatic hydrocarbon, where bromine and fluorine atoms are substituted at the 2 and 3 positions, respectively. This compound is primarily used as an intermediate in organic synthesis and has applications in various fields, including materials science and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-fluorotriphenylene typically involves the bromination and fluorination of triphenylene. One common method is the direct bromination of triphenylene using bromine in the presence of a catalyst, followed by fluorination using a fluorinating agent such as silver fluoride or cesium fluoride .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of appropriate solvents to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 2-Bromo-3-fluorotriphenylene can undergo nucleophilic substitution reactions where the bromine or fluorine atoms are replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form various oxidized derivatives, depending on the oxidizing agents used.
Reduction Reactions: Reduction of this compound can lead to the formation of partially or fully reduced products.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong nucleophiles. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or dimethylformamide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products:
Substitution Products: Various substituted triphenylene derivatives.
Oxidation Products: Oxidized triphenylene derivatives.
Reduction Products: Reduced triphenylene derivatives.
Scientific Research Applications
2-Bromo-3-fluorotriphenylene has several applications in scientific research:
Materials Science: It is used as a building block for the synthesis of organic semiconductors and other advanced materials.
Pharmaceuticals: The compound serves as an intermediate in the synthesis of various pharmaceutical agents.
Organic Synthesis: It is utilized in the preparation of complex organic molecules and as a reagent in various organic reactions.
Mechanism of Action
The mechanism of action of 2-Bromo-3-fluorotriphenylene involves its reactivity towards nucleophiles and electrophiles. The bromine and fluorine atoms in the compound make it susceptible to nucleophilic substitution reactions, where nucleophiles attack the carbon atoms bonded to these halogens. Additionally, the aromatic nature of the compound allows it to participate in electrophilic aromatic substitution reactions .
Comparison with Similar Compounds
- 2-Bromo-3-chlorotriphenylene
- 2-Bromo-3-iodotriphenylene
- 2-Fluoro-3-chlorotriphenylene
- 2-Fluoro-3-iodotriphenylene
Comparison: Compared to its analogs, 2-Bromo-3-fluorotriphenylene exhibits unique reactivity due to the presence of both bromine and fluorine atoms. The combination of these halogens provides distinct electronic and steric effects, influencing the compound’s reactivity and making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
2-bromo-3-fluorotriphenylene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10BrF/c19-17-9-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)16(15)10-18(17)20/h1-10H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJSKTGXZRBGSQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C4=CC(=C(C=C24)F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10BrF |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.2 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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